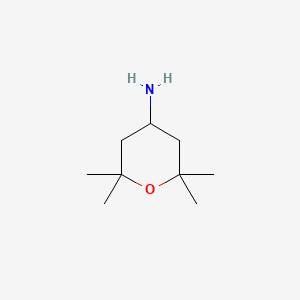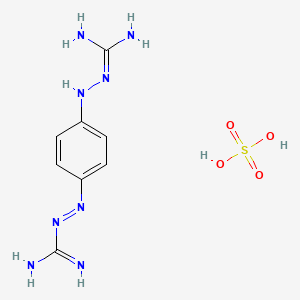
D-Glutamine tert-Butyl Ester Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glutamine tert-Butyl Ester Hydrochloride: is an organic compound with the molecular formula C9H18N2O3·HCl. It is a derivative of D-glutamine, where the carboxyl group is esterified with tert-butyl alcohol, and it is present as a hydrochloride salt. This compound is widely used in various fields, including pharmaceuticals, biochemistry, and organic synthesis, due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glutamine tert-Butyl Ester Hydrochloride typically involves the esterification of D-glutamine with tert-butyl alcohol in the presence of an acid catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction proceeds under mild conditions, usually at room temperature, and yields the esterified product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The reaction mixture is typically purified through crystallization or chromatography to obtain the desired product in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glutamine tert-Butyl Ester Hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).
Major Products Formed:
Hydrolysis: D-Glutamine and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Glutamine tert-Butyl Ester Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of peptides and other complex molecules .
Biology: In biological research, it serves as a protected form of D-glutamine, allowing for selective deprotection and incorporation into peptides and proteins .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that target specific enzymes or receptors .
Industry: In the industrial sector, it is used as an intermediate in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of D-Glutamine tert-Butyl Ester Hydrochloride involves its conversion to D-glutamine in biological systems. The ester group is hydrolyzed, releasing D-glutamine, which can then participate in various metabolic pathways. D-glutamine is known to play a role in protein synthesis, neurotransmission, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
- L-Glutamine tert-Butyl Ester Hydrochloride
- L-Glutamic Acid di-tert-Butyl Ester Hydrochloride
- D-Glutamic Acid 1-tert-Butyl Ester
Comparison: D-Glutamine tert-Butyl Ester Hydrochloride is unique due to its specific stereochemistry (D-form) and its application in the synthesis of D-peptides and other D-amino acid-containing compounds. This distinguishes it from its L-form counterparts, which are more commonly used in biological systems .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2,5-diamino-5-oxopentanoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H2,11,12);1H/t6-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPNUNKDKQACNC-FYZOBXCZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)





![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/structure/B592715.png)





